molecular formula C7H8IN3O B2459731 1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one CAS No. 2089258-09-1

1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one

Cat. No.: B2459731
CAS No.: 2089258-09-1
M. Wt: 277.065
InChI Key: COJYAKUOGRNFRN-UHFFFAOYSA-N
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Description

1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one is a heterocyclic compound with a molecular formula of C7H8IN3O and a molecular weight of 277.06 g/mol . This compound features a pyrazolo[1,5-a]imidazole core, which is a fused bicyclic structure containing both pyrazole and imidazole rings. The presence of an iodine atom at the 7th position and an ethanone group attached to the nitrogen atom of the imidazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

The synthesis of 1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsSubsequent reactions involving imidazole formation and the attachment of the ethanone group complete the synthesis . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its heterocyclic nature, it may exhibit pharmacological activities such as antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its therapeutic potential.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(7-iodo-2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3O/c1-5(12)10-2-3-11-7(10)6(8)4-9-11/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYAKUOGRNFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN2C1=C(C=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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